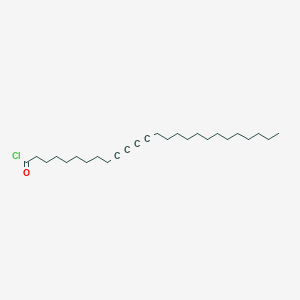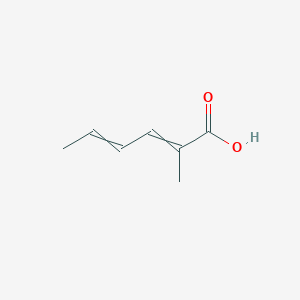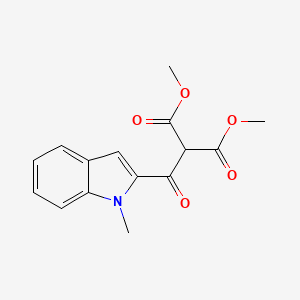
Hexacosa-10,12-diynoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosa-10,12-diynoyl chloride is an organic compound with the molecular formula C26H43ClO It is a derivative of hexacosadiynoic acid, characterized by the presence of a diynoic group (two triple bonds) at the 10th and 12th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Polymerization Reactions: The diynoic groups can undergo polymerization to form polydiacetylene structures, which are of interest in materials science.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Polydiacetylenes: Formed through polymerization of the diynoic groups.
Wissenschaftliche Forschungsanwendungen
Hexacosa-10,12-diynoyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of polydiacetylene-based materials, which have applications in sensors, coatings, and nanotechnology.
Biochemistry: Employed in the study of lipid microstructures and their stabilization.
Analytical Chemistry: Utilized in the colorimetric detection of hydrophobic flavonoids.
Wirkmechanismus
The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Hexacosa-10,12-diynoyl chloride can be compared with other similar compounds such as:
Hexacosa-10,12-diynoic acid: The parent compound, which lacks the acyl chloride group.
Pentacosa-10,12-diynoyl chloride: A similar compound with one less carbon atom in the chain.
Hexacosane: A saturated hydrocarbon with the same carbon chain length but without the diynoic groups
This compound is unique due to the presence of both the acyl chloride and diynoic groups, which confer distinct reactivity and potential for polymerization.
Eigenschaften
CAS-Nummer |
75495-25-9 |
|---|---|
Molekularformel |
C26H43ClO |
Molekulargewicht |
407.1 g/mol |
IUPAC-Name |
hexacosa-10,12-diynoyl chloride |
InChI |
InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3 |
InChI-Schlüssel |
XZJCMUPVCFGAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)




![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)





